

Toxicological profile and safety data of Phthalimide

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An In-depth Technical Guide on the Toxicological Profile and Safety of **Phthalimide**

Introduction

Phthalimide, with the chemical formula C₆H₄(CO)₂NH, is an imide derivative of phthalic anhydride. It presents as a white, crystalline solid at room temperature and is utilized primarily as a chemical intermediate in the synthesis of various organic compounds, including anthranilic acid, fungicides like Folpet, and certain dyes.[1] Despite its structural resemblance to the notorious teratogen thalidomide, **phthalimide** itself exhibits a markedly different and significantly lower toxicity profile.[2] This guide provides a comprehensive overview of the toxicological data and safety information for **phthalimide** (CAS No. 85-41-6), intended for researchers, scientists, and drug development professionals.

Toxicological Profile

The toxicological profile of **phthalimide** has been characterized through various in vivo and in vitro studies. The compound generally demonstrates a low order of toxicity across multiple endpoints.

Acute Toxicity

Phthalimide exhibits low acute toxicity via oral, dermal, and intraperitoneal routes of exposure. [1] The primary effects observed in animal studies at very high doses are non-specific, such as reduced activity and appetite.[3][4]



Table 1: Acute Toxicity of Phthalimide

Exposure Route	Species	Endpoint	Value (mg/kg bw)	Source
Oral	Rat (male)	LD50	> 5,000	[5][6][7]
Oral	Rat	LD50	> 2,000	[8][9]
Oral	Mouse	LD50	5,000	[2][10]
Dermal	Rabbit	LD50	> 7,940	[5][11]

| Intraperitoneal | Mouse | LD50 | 1,175 |[2] |

Skin and Eye Irritation

Studies conducted on animals indicate that **phthalimide** is, at most, a slight irritant to the skin and eyes. Observed effects are typically mild and reversible within a few days.[3][4]

Table 2: Irritation Potential of Phthalimide

Test Type	Species	Observation	Result	Source
Skin Irritation	Rabbit	24-hour exposure	No irritation	[5][6][7]

| Eye Irritation | Rabbit | Instillation in conjunctival sac | No eye irritation |[5][6][7] |

In some studies, applying 100 mg of **phthalimide** to rabbit eyes caused mild discomfort and slight to moderate erythema, which was reversible within 48 hours.[3] Similarly, slight, reversible erythema was noted in one skin irritation study using a corn oil suspension.[3]

Genotoxicity and Mutagenicity

Phthalimide has been evaluated for its potential to cause genetic mutations and chromosomal damage in a variety of in vitro assays. The collective evidence suggests that **phthalimide** is not genotoxic.



Table 3: Genotoxicity of Phthalimide

Assay Type	Test System	Metabolic Activation	Result	Source
Bacterial Reverse Mutation (Ames Test)	S. typhimurium	With and without S9	Negative	[4][5][6][7]

| Chromosomal Aberration Test | In vitro | With and without S9 | No polyploidy observed. Weak clastogenic effects only at cytotoxic concentrations with S9 mix. |[4] |

Overall, **phthalimide** is considered to be non-mutagenic in bacterial systems and is not anticipated to be genotoxic in vivo based on the available data.[4]

Carcinogenicity

Long-term animal studies have been conducted to assess the carcinogenic potential of **phthalimide**. Lifetime feeding studies in rodents performed by the National Toxicology Program did not show any evidence of carcinogenic effects.[12] **Phthalimide** is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or under California's Proposition 65.[5][6][7][10]

Reproductive and Developmental Toxicity

Due to its structural similarity to thalidomide, the reproductive and developmental toxicity of **phthalimide** has been a point of concern.[2] However, standard toxicological assessments do not classify **phthalimide** as a reproductive toxicant.[8][9][13] Some studies note potential reproductive effects, but only at high doses.[3][5][7] A limited animal study demonstrated that **phthalimide** can cross the placenta.[3][4] It is crucial to distinguish the toxicological profile of **phthalimide** from that of phthalate esters, a different class of chemicals known for their endocrine-disrupting and reproductive effects.[14][15][16][17]

Repeated Dose Toxicity



Phthalimide demonstrates low toxicity upon repeated administration. In a sub-acute inhalation study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for males was 523 mg/m³ (the highest dose tested).[3][4] For females, the NOAEL was 154 mg/m³, based on a decreased lung-to-body weight ratio at the highest dose, though no corresponding histopathological changes were observed.[3][4] In an oral repeated dose study following OECD TG 422, no compound-related effects were seen in male rats at doses up to 1000 mg/kg bw/day.[3][4]

Toxicokinetics

Comprehensive toxicokinetic data for **phthalimide** is not widely available.[3][4] In a study of the fungicide folpet, which metabolizes to **phthalimide**, the elimination half-life of **phthalimide** in human plasma was approximately 31.5 hours.[18] In urine, the elimination half-life was about 27.3 hours.[18] The data also showed that **phthalimide** is a minor urinary metabolite compared to phthalic acid.[18] As mentioned, limited animal data indicates that **phthalimide** is capable of placental transfer.[3][4]

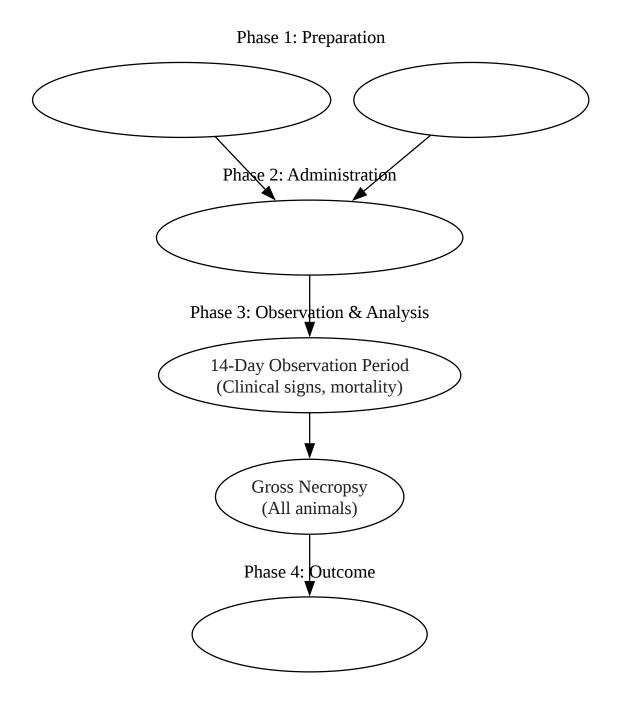
Experimental Protocols

The toxicological data for **phthalimide** are based on standardized testing guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Test Guideline 401)

This protocol is used to determine the median lethal dose (LD50). A single, high dose of **phthalimide** is administered to a group of rodents (typically rats) via oral gavage. The animals are then observed for a period of 14 days for signs of toxicity and mortality. A key outcome is the LD50 value, which is the statistically estimated dose that would be lethal to 50% of the test population. The results for **phthalimide** indicate an LD50 greater than 5,000 mg/kg in rats, classifying it as having low acute oral toxicity.[5]





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Caption: Workflow for an Acute Oral Toxicity Study (OECD 401).

Ames Test (OECD Test Guideline 471)



This in vitro assay assesses the mutagenic potential of a substance. Strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis are used. These bacteria cannot grow in a histidine-free medium unless a reverse mutation (back mutation) occurs. The test involves exposing the bacteria to **phthalimide**, both with and without an external metabolic activation system (the S9 fraction from rat liver homogenate, which simulates mammalian metabolism). A positive result, indicated by a significant increase in the number of revertant colonies compared to the control, suggests the substance is a mutagen. **Phthalimide** consistently yields negative results in this assay.[4][5]

Eye Irritation/Corrosion (OECD Test Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or damage. A small, measured amount of **phthalimide** is applied to the conjunctival sac of one eye of a test animal (typically an albino rabbit), with the other eye serving as a control. The eyes are examined and scored for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. The reversibility of any observed lesions is also assessed. **Phthalimide** is found to be a non-irritant in this test.[5][6][7]

Safety and Handling

While **phthalimide** has a low hazard profile, proper laboratory safety practices should always be followed.

- Engineering Controls: Use with adequate ventilation to minimize dust generation and accumulation.[10]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields.
 - Skin Protection: Wear appropriate chemical-resistant gloves.
 - Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[6][10]
- Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]



• Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7][8]

First-Aid Measures

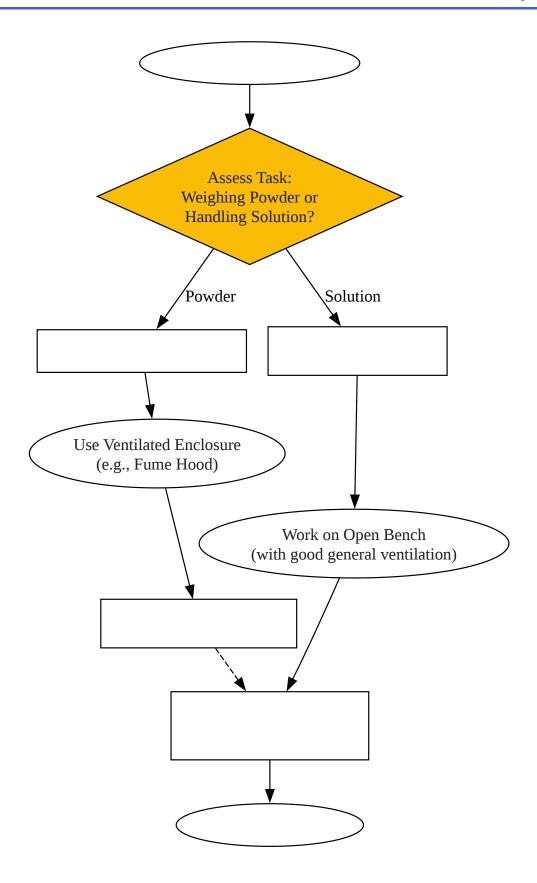
- Inhalation: Move the person to fresh air. If symptoms appear, get medical aid.[5][10]
- Skin Contact: Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[10]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Get medical aid.[10]
- Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give
 anything by mouth to an unconscious person. Get medical aid.[10]

Fire and Explosion Hazards

Phthalimide is a combustible solid. Dust clouds generated from fine grinding may burn rapidly if ignited.[2]

- Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6]
- Hazardous Combustion Products: May include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][7]





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Caption: Decision workflow for selecting appropriate safety controls.



Conclusion

Phthalimide possesses a low toxicological hazard profile. It exhibits low acute toxicity, is not a skin or eye irritant, and is not considered genotoxic or carcinogenic based on extensive testing. [3][4][12][13] While concerns regarding reproductive toxicity exist due to structural similarities to other compounds, phthalimide itself is not classified as a reproductive toxicant under standard guidelines.[8][9] Standard chemical safety and handling procedures are sufficient to ensure the safe use of phthalimide in research and industrial settings.

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